3-fluoro-N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)benzene-1-sulfonamide
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Overview
Description
3-fluoro-N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)benzene-1-sulfonamide is a complex organic compound that has garnered interest in various fields of scientific research
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-fluoro-N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)benzene-1-sulfonamide typically involves multi-step organic reactions. One common approach is the Friedel-Crafts acylation followed by a Clemmensen reduction to introduce the propyl group . The quinoline core can be synthesized through a Povarov reaction, which involves the cyclization of an aniline derivative with an aldehyde and an alkene.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The use of continuous flow reactors can also enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
3-fluoro-N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)benzene-1-sulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the quinoline core or the benzenesulfonamide group.
Substitution: The fluorine atom can be substituted with other halogens or functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Halogenation reactions often use reagents like N-bromosuccinimide or iodine.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while reduction can produce more saturated analogs.
Scientific Research Applications
3-fluoro-N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)benzene-1-sulfonamide has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound’s unique structure allows it to interact with biological targets, making it useful in drug discovery and development.
Medicine: Potential therapeutic applications include its use as an antiviral, anti-inflammatory, or anticancer agent.
Industry: It can be used in the development of new materials with specific properties, such as fluorescence or conductivity.
Mechanism of Action
The mechanism of action of 3-fluoro-N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)benzene-1-sulfonamide involves its interaction with molecular targets in biological systems. The compound can bind to specific receptors or enzymes, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, modulation of signal transduction pathways, or interaction with nucleic acids.
Comparison with Similar Compounds
Similar Compounds
- 2-fluoro-N-[(5S,6R,9S)-5-methoxy-3,6,9-trimethyl-2-oxo-8-propyl-11-oxa-3,8-diazabicyclo[10.4.0]hexadeca-1(12),13,15-trien-14-yl]benzamide
- N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)-1-phenylmethanesulfonamide
Uniqueness
3-fluoro-N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)benzene-1-sulfonamide is unique due to the presence of the fluorine atom, which can significantly alter its chemical reactivity and biological activity compared to similar compounds. The fluorine atom can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets.
Properties
IUPAC Name |
3-fluoro-N-(2-oxo-1-propyl-3,4-dihydroquinolin-6-yl)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19FN2O3S/c1-2-10-21-17-8-7-15(11-13(17)6-9-18(21)22)20-25(23,24)16-5-3-4-14(19)12-16/h3-5,7-8,11-12,20H,2,6,9-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RKADBFHWMWAAEN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=O)CCC2=C1C=CC(=C2)NS(=O)(=O)C3=CC=CC(=C3)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19FN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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